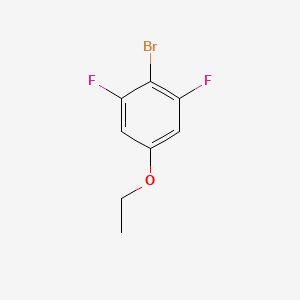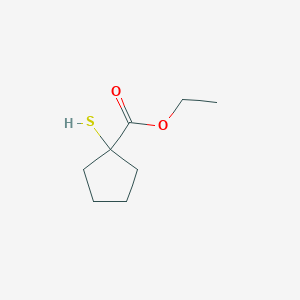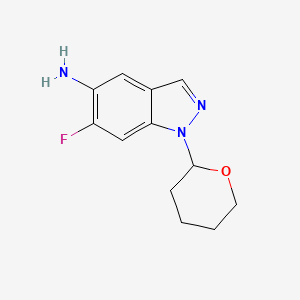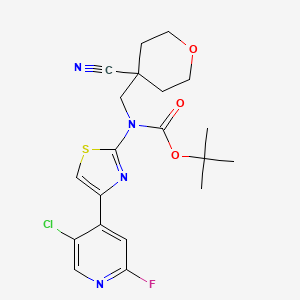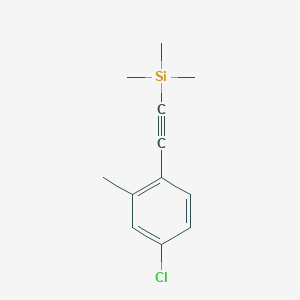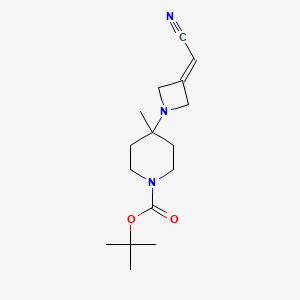
tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a complex molecular structure that includes a tert-butyl group, a cyanomethylene group, an azetidine ring, and a piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl 3-oxoazetidine-1-carboxylate and appropriate reagents for the formation of the cyanomethylene group.
Reaction Steps: The synthesis involves multiple steps, including the formation of the azetidine ring, introduction of the cyanomethylene group, and subsequent reactions to form the piperidine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes, alcohols, and amines.
Substitution Products: A wide range of derivatives depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used, but it generally involves interactions with biological macromolecules such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: A closely related compound with a similar structure but lacking the piperidine ring.
Baricitinib: A drug that shares structural similarities and is used in the treatment of rheumatoid arthritis.
Uniqueness: Tert-Butyl 4-(3-(cyanomethylene)azetidin-1-yl)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which can lead to distinct chemical properties and biological activities.
This compound represents a valuable tool in scientific research and industrial applications, with its unique structure and versatile reactivity making it a subject of ongoing study and development.
Eigenschaften
Molekularformel |
C16H25N3O2 |
|---|---|
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
tert-butyl 4-[3-(cyanomethylidene)azetidin-1-yl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)18-9-6-16(4,7-10-18)19-11-13(12-19)5-8-17/h5H,6-7,9-12H2,1-4H3 |
InChI-Schlüssel |
YRSIJTXFVXSDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CC(=CC#N)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
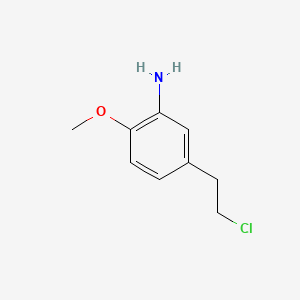
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
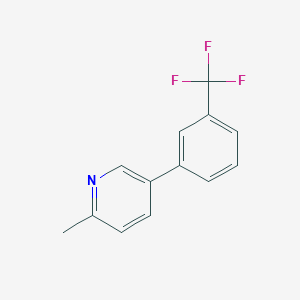
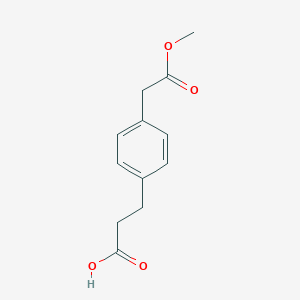
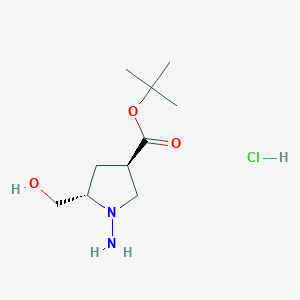
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
